Methyl phenethylcarbamate

Description

Methyl phenethylcarbamate (MPC), formally known as methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate (CAS: 2706537-37-1), is a carbamate derivative with the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol . It is a crystalline solid stored at -20°C for stability and is regulated as a Schedule I compound in the U.S. due to its structural similarity to opioids like fentanyl . MPC is primarily used as an analytical reference standard in forensic and pharmacological research . Its synthesis typically involves palladium-catalyzed reactions or carbamoylation of phenethylamine derivatives, as seen in related compounds .

Properties

CAS No. |

26011-68-7 |

|---|---|

Molecular Formula |

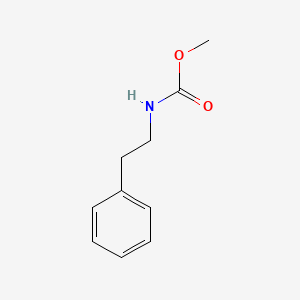

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl N-(2-phenylethyl)carbamate |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |

InChI Key |

QIWRMPPFDARXPF-UHFFFAOYSA-N |

SMILES |

COC(=O)NCCC1=CC=CC=C1 |

Canonical SMILES |

COC(=O)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Methyl Phenethylcarbamate and Analogues

Key Observations :

- Backbone Variations : MPC’s phenethylpiperidine backbone distinguishes it from simpler carbamates like methyl phenylcarbamate or ethyl carbamate, which lack complex substituents .

- Physical State : While MPC is a crystalline solid, benzyl phenethylcarbamate exists as a pale yellow liquid, reflecting differences in molecular symmetry and intermolecular forces .

- Functional Groups : Substituents like tert-butyl (in tert-butyl phenethylcarbamate) or hydroxyl groups (in methyl (3-hydroxyphenyl)-carbamate) influence solubility and reactivity. For example, tert-butyl groups enhance steric hindrance, affecting catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.